molecular formula C13H16O2 B11895527 3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11895527
M. Wt: 204.26 g/mol
InChI Key: BGKBQSLDDAIDHX-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a substituted naphthalene derivative. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and an acylating agent, such as an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents to the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the methoxy and ketone groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one
  • 3-Ethyl-5-methoxy-1-tetralone
  • 3-Ethyl-5-methoxy-2-naphthalenone

Uniqueness

3-Ethyl-5-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-ethyl-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O2/c1-3-9-7-11-10(12(14)8-9)5-4-6-13(11)15-2/h4-6,9H,3,7-8H2,1-2H3

InChI Key

BGKBQSLDDAIDHX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=C(C=CC=C2OC)C(=O)C1

Origin of Product

United States

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